REACTION_CXSMILES
|
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F-:8].[K+].[C:10](#[N:12])[CH3:11]>>[F:8][C:3]1[C:2]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:1]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:6]([F:8])=[C:11]([C:10]#[N:12])[C:11]=1[C:10]#[N:12] |f:1.2|
|
Name
|
tetraphthalonitrile
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then returned to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting yellow solid was filtrated
|
Type
|
WASH
|
Details
|
The resulting cake was washed with methanol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(C#N)=C(C(=C1SC1=CC=CC=C1)SC1=CC=CC=C1)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |